3H-Imidazo[4,5-b]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of 3H-Imidazo[4,5-b]pyridine hydrochloride typically involves the construction of the imidazole and pyridine rings through various synthetic routes. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
3H-Imidazo[4,5-b]pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential as a bioisostere, mimicking the structure and function of purines in biological systems.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine hydrochloride involves its interaction with various molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
3H-Imidazo[4,5-b]pyridine hydrochloride is often compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and applications.
Imidazo[1,5-a]pyridine: Known for its use in the development of sedative-hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
929190-98-7 |
---|---|
Molecular Formula |
C6H8Cl3N3 |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine;trihydrochloride |
InChI |
InChI=1S/C6H5N3.3ClH/c1-2-5-6(7-3-1)9-4-8-5;;;/h1-4H,(H,7,8,9);3*1H |
InChI Key |
OBSDJSLDFMXCJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=CN2.Cl |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2.Cl.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.